molecular formula C12H24O B14466533 alpha,beta,beta-Trimethylcyclohexanepropanol CAS No. 72727-60-7

alpha,beta,beta-Trimethylcyclohexanepropanol

Cat. No.: B14466533
CAS No.: 72727-60-7
M. Wt: 184.32 g/mol
InChI Key: OUINQRJSUSXKFQ-UHFFFAOYSA-N
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Description

Alpha,beta,beta-Trimethylcyclohexanepropanol is an organic compound with the molecular formula C12H24O It is a cyclohexane derivative with three methyl groups and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,beta,beta-Trimethylcyclohexanepropanol typically involves the hydrogenation of corresponding cyclohexene derivatives. One common method is the catalytic hydrogenation of alpha,beta,beta-Trimethylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Alpha,beta,beta-Trimethylcyclohexanepropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Alpha,beta,beta-Trimethylcyclohexanepropanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of alpha,beta,beta-Trimethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Alpha,beta,beta-Trimethylcyclohexanepropanol can be compared with other similar compounds such as:

    Cyclohexanol: A simpler cyclohexane derivative with a hydroxyl group.

    Trimethylcyclohexane: A cyclohexane derivative with three methyl groups but lacking the propanol side chain.

    Cyclohexanone: A ketone derivative of cyclohexane.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclohexane ring with three methyl groups and a propanol side chain, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

72727-60-7

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

4-cyclohexyl-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C12H24O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3

InChI Key

OUINQRJSUSXKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CC1CCCCC1)O

Origin of Product

United States

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